

Physical and chemical properties of 2-Acetylaminooisonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylaminooisonicotinic acid

Cat. No.: B057735

[Get Quote](#)

A Comprehensive Technical Guide to 2-Acetylaminooisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminooisonicotinic acid, also known as 2-acetamidopyridine-4-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry. It serves as a key reactant in the synthesis of nicotinic acid analogues, which have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1 α . This technical guide provides an in-depth overview of the physical and chemical properties of **2-Acetylaminooisonicotinic acid**, detailed experimental protocols for its analysis, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Acetylaminooisonicotinic acid** is presented below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of 2-Acetylaminooisonicotinic Acid

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1]
Molecular Weight	180.16 g/mol	[1]
Melting Point	286-290 °C	[1]
Boiling Point	585.3 °C at 760 mmHg	[1]
Density	1.404 g/cm ³	[1]
Appearance	Solid	[2]
pKa (Predicted)	See discussion below	
Solubility	Data not available	

pKa Estimation:

An experimental pKa value for **2-Acetylaminoinicotinic acid** is not readily available in the literature. However, we can estimate the pKa values by considering the electronic effects of the functional groups on the pyridine ring. The molecule possesses two ionizable protons: the carboxylic acid proton and the protonated pyridine nitrogen.

- Carboxylic Acid pKa: The pKa of the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), is approximately 4.96.[\[3\]](#) The electron-withdrawing acetylamino group at the 2-position is expected to slightly increase the acidity of the carboxylic acid, thus lowering its pKa. Therefore, the pKa of the carboxylic acid group in **2-Acetylaminoinicotinic acid** is predicted to be slightly below 4.96.
- Pyridine Nitrogen pKa: The pKa of 2-aminopyridine is approximately 6.86.[\[1\]](#)[\[4\]](#) The acetyl group on the amino nitrogen is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen. Consequently, the pKa of the conjugate acid of the pyridine nitrogen in **2-Acetylaminoinicotinic acid** is predicted to be lower than 6.86.

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral data can provide valuable insights for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and acetylamino groups.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetyl group, and the carbons of the pyridine ring.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

- O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
- N-H stretch of the amide (~3200-3400 cm⁻¹)
- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)
- C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹)
- C-N stretch and N-H bend of the amide (Amide II band, ~1520-1570 cm⁻¹)
- Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.16 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyridine ring.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of **2-Acetylaminoinsonicotinic acid**.

Synthesis of 2-Acetylaminoinsonicotinic Acid

A common method for the synthesis of **2-Acetylaminoinsonicotinic acid** involves the oxidation of 2-acetylamino-4-methylpyridine.

Materials:

- 2-Acetylaminio-4-methylpyridine
- Potassium permanganate (KMnO₄)
- Water
- Concentrated hydrochloric acid (HCl)

Procedure:

- Prepare an aqueous solution of potassium permanganate.
- Slowly add 2-acetylaminio-4-methylpyridine to the KMnO₄ solution with stirring.
- Control the reaction temperature to not exceed 90°C during the addition.
- After the addition is complete, continue stirring for approximately 1.5 hours.
- Filter the hot reaction mixture to remove manganese dioxide.
- Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to precipitate the product.
- Collect the white precipitate of **2-acetylaminoisonicotinic acid** by filtration.
- Dry the product under vacuum.

Melting Point Determination

Objective: To determine the melting point range of the crystalline solid, which is an indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle

Procedure:

- Ensure the sample of **2-Acetylaminoisonicotinic acid** is completely dry and finely powdered using a mortar and pestle.[2]
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]
- Place the capillary tube in the heating block of the melting point apparatus.[5]
- Heat the sample rapidly to about 15-20°C below the expected melting point (286-290°C).
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2]
- A pure compound should exhibit a sharp melting range of 1-2°C.[6]

Solubility Determination

Objective: To qualitatively assess the solubility of **2-Acetylaminoisonicotinic acid** in various solvents.

Materials:

- **2-Acetylaminoisonicotinic acid**
- Test tubes
- Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Diethyl ether
- pH paper

Procedure:

- Place approximately 20-30 mg of **2-Acetylaminooisonicotinic acid** into a series of separate test tubes.[7]
- Add 1 mL of a solvent to a test tube.
- Vigorously shake the test tube for 10-20 seconds and observe if the solid dissolves.[7]
- Record the solubility as soluble, partially soluble, or insoluble.[8]
- For the aqueous solutions, test the pH with pH paper to observe any acidic or basic properties.[9]
- Due to its acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, **2-Acetylaminooisonicotinic acid** is expected to be soluble in both aqueous acid and aqueous base. Its solubility in water at neutral pH is likely to be low.

Potentiometric pKa Determination

Objective: To experimentally determine the pKa values of the carboxylic acid and the protonated pyridine nitrogen.

Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Reagents:

- Standardized 0.1 M NaOH solution
- Standardized 0.1 M HCl solution

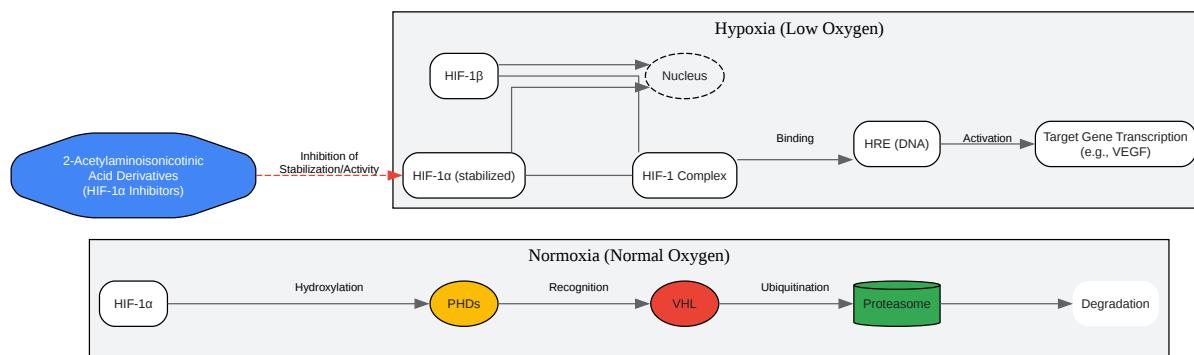
- 0.15 M KCl solution (to maintain constant ionic strength)

- High-purity water (carbonate-free)

- **2-Acetylaminonicotinic acid**

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[10\]](#)
- Accurately weigh a sample of **2-Acetylaminonicotinic acid** and dissolve it in a known volume of water containing 0.15 M KCl to prepare a solution of known concentration (e.g., 1 mM).[\[10\]](#)
- If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with a small amount of 0.1 M HCl.[\[10\]](#)
- Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, known increments.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches the basic range (e.g., pH 12).
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (e.g., by analyzing the first or second derivative of the curve).[\[11\]](#)

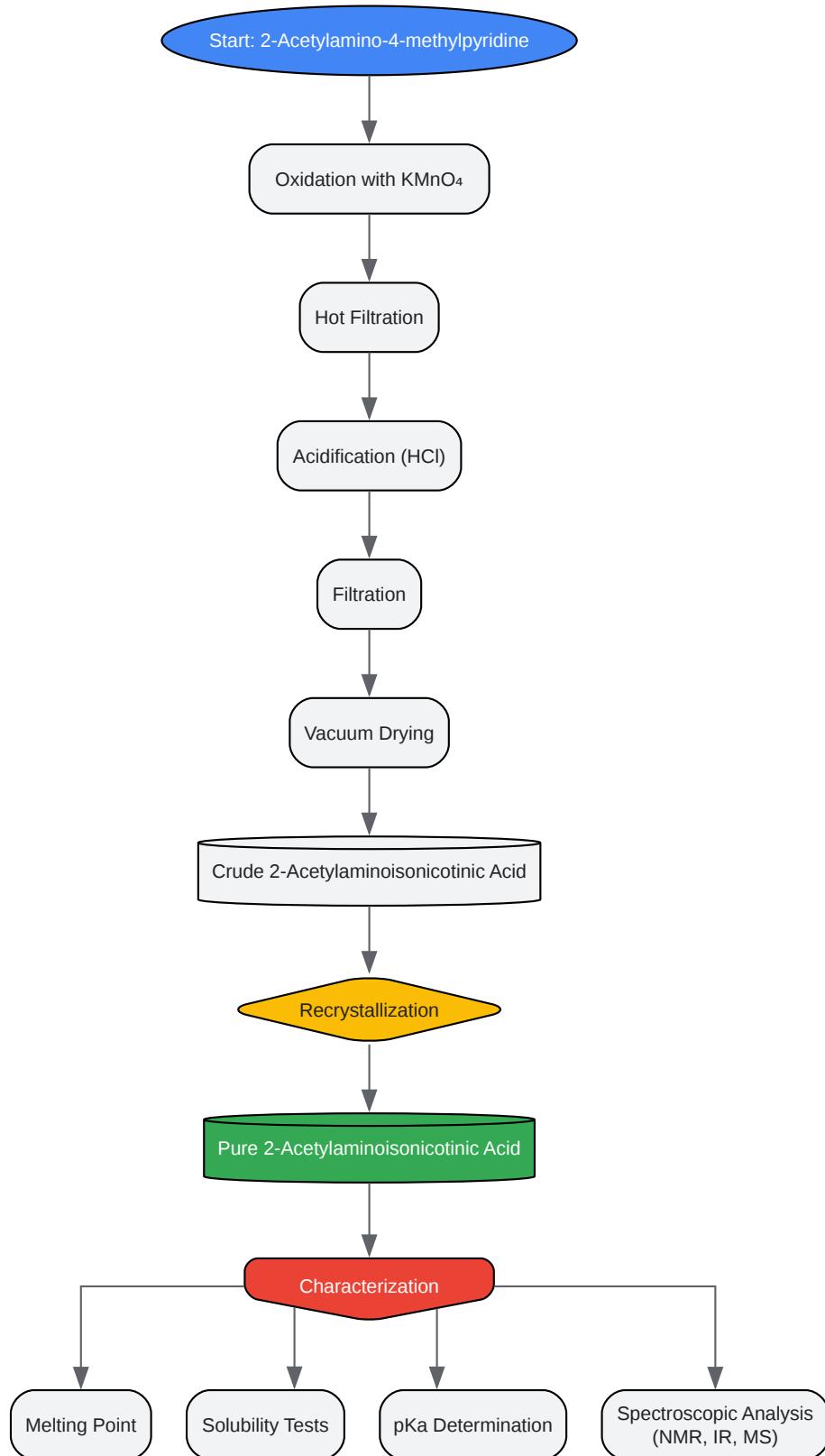

Biological Context and Visualization

2-Acetylaminonicotinic acid is a precursor for the synthesis of compounds that inhibit the Hypoxia-Inducible Factor-1 α (HIF-1 α) signaling pathway.[\[12\]](#) This pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including cancer and inflammation.

HIF-1 α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1 α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1 α , which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1 α for proteasomal degradation.[13][14]

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization and accumulation of HIF-1 α in the cytoplasm. Stabilized HIF-1 α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1 β subunit.[14] This HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[13][15] These target genes are involved in various processes that help cells adapt to hypoxia, such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[15]



[Click to download full resolution via product page](#)

Caption: HIF-1 α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of **2-Acetylaminonicotinic acid**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopyridine | NH₂C₅H₄N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isonicotinic Acid [drugfuture.com]
- 4. quora.com [quora.com]
- 5. westlab.com [westlab.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Human Metabolome Database: Showing metabocard for Isonicotinic acid (HMDB0060665) [hmdb.ca]
- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Acetylaminoisonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057735#physical-and-chemical-properties-of-2-acetylaminoisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com